molecular formula C21H28N6O2 B5290159 N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No.: B5290159
M. Wt: 396.5 g/mol
InChI Key: ICKYHDJFALLBPS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood. However, it is known to be a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In a study of rats with Parkinson's disease, this compound was found to increase the levels of dopamine in the striatum, a region of the brain that is involved in the regulation of movement. In a study of mice with anxiety-like behavior, this compound was found to decrease the levels of corticosterone, a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. This compound has a low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the development of more selective and potent analogs of this compound for use in the treatment of various disorders. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the potential use of this compound in combination with other drugs for the treatment of various disorders is an area of ongoing research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various disorders, including Parkinson's disease, anxiety, depression, and cancer. Although the mechanism of action of this compound is not fully understood, it is known to be a selective antagonist of the 5-HT1A receptor and to modulate the activity of the dopamine D2 receptor. This compound has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Ongoing research on this compound is focused on the development of more selective and potent analogs, investigation of its role in the regulation of other neurotransmitter systems, and its potential use in combination with other drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-(1-piperidinyl)-4-pyrimidinylamine. The final product is obtained through the reaction of the intermediate with 1,1'-carbonyldiimidazole and 4-(dimethylamino)pyridine.

Scientific Research Applications

N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease and stroke. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety and depression. In oncology, this compound has been shown to have anti-tumor activity in various cancer cell lines.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-18-7-5-6-17(16-18)23-21(28)27-14-12-25(13-15-27)19-8-9-22-20(24-19)26-10-3-2-4-11-26/h5-9,16H,2-4,10-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKYHDJFALLBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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